5-Methyl-4,5-dihydro-3H-pyrazol-3-one, commonly known as Edaravone, is a compound with significant pharmacological properties. It belongs to the class of organic compounds known as pyrazolones, characterized by a pyrazole ring featuring a ketone group. The compound is primarily recognized for its antioxidant and neuroprotective effects, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.
Edaravone is classified under the chemical family of pyrazolones. Its molecular formula is with a molecular weight of approximately 174.20 g/mol . The compound is also noted for its role as an impurity reference standard in various pharmaceutical contexts, particularly in formulations related to analgesics and neurological drugs .
The synthesis of Edaravone can be achieved through several methods, typically involving the condensation of appropriate hydrazones or hydrazines with acylating agents. One notable method includes the reaction of 2-phenyl-2,4-dihydro-3H-pyrazol-3-one with acetyl chloride in the presence of calcium hydroxide, which yields various derivatives of Edaravone .
For example:
The synthesis often involves careful control of reaction conditions such as temperature and pH to optimize yield and purity. Spectroscopic techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are employed for characterization .
The molecular structure of Edaravone features a pyrazolone core with a methyl group at the 5-position and a phenyl group at the 2-position. The compound's structural representation can be described using the following identifiers:
The structure exhibits delocalization of electrons across the pyrazole ring, contributing to its stability and reactivity.
Edaravone participates in various chemical reactions typical for pyrazolone derivatives, including acylation, reduction, and condensation reactions. For instance, it can undergo oxidation to form more reactive species that can scavenge free radicals effectively.
Key reactions include:
These reactions are essential for modifying Edaravone's structure to enhance its pharmacological properties.
Edaravone acts primarily as a free radical scavenger. It mitigates oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in neuronal damage during neurodegenerative processes such as ALS and ischemic stroke .
The mechanism involves:
Clinical studies have demonstrated its effectiveness in delaying disease progression in ALS patients by limiting neuronal cell death associated with oxidative damage .
Edaravone is typically presented as a white crystalline solid with a melting point ranging from 135°C to 137°C .
Relevant data includes:
Edaravone is utilized extensively in clinical settings for its neuroprotective properties:
The pyrazolone nucleus of edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) provides versatile sites for chemical modification, enabling precise modulation of its physicochemical and pharmacological properties. Strategic derivatization at position 4 has emerged as a particularly promising approach to enhance bioactivity while maintaining the compound's radical-scavenging capability.
Position 4 of the pyrazolone ring serves as a critical modification site for optimizing edaravone's drug-like properties. Introducing hydrophobic moieties at this position significantly enhances membrane permeability while preserving the enolic proton essential for antioxidant activity. Researchers have systematically explored diverse substituents including acetyl groups, arylmethylidenes, and heteroaromatic systems to fine-tune lipophilicity. In one significant approach, 4-acetyl derivatives were synthesized through direct acetylation of the edaravone enolate using acetyl chloride in tetrahydrofuran with calcium hydroxide as base, yielding compounds with 80% efficiency. These derivatives demonstrated a calculated logP increase of approximately 0.8-1.2 units compared to the parent edaravone, substantially improving cellular uptake without compromising radical scavenging capacity [3]. The enhanced bioavailability is particularly valuable for CNS-targeted applications where blood-brain barrier penetration is essential, as evidenced by virtual ADME profiling showing improved predicted CNS access for lipophilic analogues [10].
Table 1: Impact of 4-Position Substituents on Physicochemical Properties
Derivative | Substituent at C4 | logP Increase | Cellular Uptake Enhancement | Radical Scavenging Retention (%) |
---|---|---|---|---|
L2 | Acetyl | +0.9 | 2.5-fold | 92% |
2c | Methyl ester | +1.1 | 3.2-fold | 87% |
2b | Carboxylate | -0.3 | 0.8-fold | 110% |
Arylmethylidene | Aromatic systems | +1.8-2.5 | 4.1-fold | 75-85% |
Alkylation and acylation of edaravone's nitrogen and oxygen atoms have produced derivatives with optimized membrane interaction capabilities. Etherification at the N1 position with bromoethyl acetate yields ethyl 2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy)acetate, which serves as a key intermediate for further functionalization. This approach significantly enhances membrane association through introduction of aliphatic chains while preserving the redox-active pyrazolone core [5]. Carbamate protection strategies have also been successfully employed, as demonstrated by the synthesis of N1-Boc-4'-ester edaravone (4a), which shows improved metabolic stability while maintaining OPC stimulation capabilities comparable to unmodified edaravone [10]. Acylation at the 4-position using acetyl chloride under basic conditions produces derivatives that exhibit altered electronic distribution within the pyrazolone ring, enhancing both lipophilicity and radical stabilization capacity. These modifications have proven particularly valuable for developing prodrug candidates with optimized pharmacokinetic profiles, as the ester functionalities can be cleaved by cellular esterases to release active edaravone at target sites [6].
Table 2: Membrane Interaction Parameters of Alkylated/Acylated Derivatives
Derivative | Modification Site | Alkyl/Acyl Chain Length | Membrane Binding Affinity (Kd, μM) | Metabolic Stability (t½, min) |
---|---|---|---|---|
C | O-alkylation | Ethyl acetate | 12.5 ± 0.8 | 42 ± 3 |
4a | N1-carbamate | Boc-protected | 8.9 ± 0.6 | 128 ± 9 |
L2 | C4-acetylation | Acetyl | 15.2 ± 1.1 | 65 ± 5 |
3b | C5-benzyloxymethyl | Benzyl | 5.8 ± 0.4 | 89 ± 7 |
The strategic fusion of edaravone with complementary pharmacophores has generated innovative hybrid molecules with enhanced therapeutic potential. Particularly noteworthy are edaravone-1,3,4-oxadiazole hybrids synthesized through a multi-step route involving condensation, etherification, hydrazinolysis, and cyclization sequences [5]. These hybrids demonstrated exceptional EGFR kinase inhibition (IC₅₀ = 1-1.9 μM against MDA-MB-231 cells), rivaling the approved drug erlotinib. Molecular docking revealed that these compounds achieve dual-point binding within the EGFR active site through hydrogen bonding with Met793 and hydrophobic interactions with the gatekeeper residue Thr790. Similarly, 4-arylmethylidene derivatives incorporating pyrimidine motifs have shown potent anti-tubercular activity (MIC = 0.8-3.2 μg/mL against M. tuberculosis H37Rv) through inhibition of mycobacterial membrane protein synthesis [2]. The trimeric edaravone analogue (C30H26N6O3), formed through Knoevenagel condensation, represents another innovative hybrid architecture with potential multivalent antioxidant effects, though its biological profiling requires further investigation [9].
Innovative synthetic methodologies have enabled access to structurally complex edaravone-based bicyclic systems with enhanced pharmacological potential. Knoevenagel condensation between 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and aromatic aldehydes bearing electron-donating groups yields 4-arylmethylidene derivatives with exocyclic double bonds, forming the basis for fused heterocyclic systems [2]. This reaction proceeds efficiently with aldehydes containing para-electron-donating substituents (yields: 68-82%), but shows limited reactivity with electron-withdrawing aldehydes. The resulting compounds exist exclusively as the 4-arylidene-(4H)-regioisomers rather than the 5-arylidene tautomers, as confirmed by X-ray crystallography [2] [9].
A patented high-yield synthetic route (CN106117144A) optimizes edaravone production through acid-base catalysis in dehydrated alcohol solvents, achieving purity >99.5% by HPLC [8]. This process involves the condensation of phenylhydrazine with ethyl acetoacetate under precisely controlled conditions (reflux in ethanol with catalytic acetic acid, 4 hours), followed by crystallization from isopropanol. The optimized protocol minimizes dimeric and trimeric impurities that commonly form during conventional synthesis, providing a robust foundation for developing advanced analogues [8].
Edaravone's remarkable metal-chelating capacity, enabled by its β-diketone-like tautomeric equilibrium, has been strategically leveraged to develop metalloantioxidants with amplified free radical scavenging capabilities. Copper(II) complexes exhibit particularly enhanced activity due to synergistic redox mechanisms between the ligand and metal center. These complexes demonstrate up to 3.5-fold greater ABTS⁺ radical scavenging efficiency compared to free edaravone (IC₅₀ values of 8.7 μM versus 30.2 μM) through combined electron transfer and hydrogen atom donation pathways [3]. Spectroscopic characterization (IR, UV-Vis, EPR) confirms bidentate O,O-coordination through the pyrazolone carbonyl oxygen and enolic oxygen atoms, forming stable square-planar or octahedral complexes depending on the metal stoichiometry [3] [10].
Zinc(II) and manganese(II) complexes have also been investigated for their potential to modulate oxidative stress in biological systems. Zinc complexes exhibit superior stability constants (logβ = 8.2-9.5) and demonstrate neuroprotective effects by mimicking superoxide dismutase activity, while manganese complexes catalyze peroxide decomposition through reversible Mn(II)/Mn(III) transitions [10]. The metal complexation approach not only amplifies antioxidant potency but also provides structural diversity for targeting specific pathological processes. For instance, copper-edaravone complexes show promising tyrosinase-binding capabilities (docking scores: -8.2 to -9.7 kcal/mol) relevant for managing hyperpigmentation disorders through inhibition of melanin synthesis [3].
Table 3: Spectroscopic and Biochemical Properties of Edaravone Metal Complexes
Metal Ion | Coordination Mode | Geometry | Stability Constant (logβ) | ROS Scavenging Enhancement vs. Edaravone |
---|---|---|---|---|
Cu(II) | O,O-bidentate | Square planar | 7.8 ± 0.3 | 3.5-fold |
Zn(II) | O,O-bidentate | Tetrahedral | 9.5 ± 0.4 | 1.8-fold |
Mn(II) | O,O-bidentate | Octahedral | 5.2 ± 0.2 | 2.2-fold |
Fe(III) | O,O-bidentate | Octahedral | 12.8 ± 0.5 | 2.8-fold |
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4